molecular formula C10H8N6O2S2 B12203478 4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B12203478
M. Wt: 308.3 g/mol
InChI Key: WJFMBGMKGIRMGN-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Thiazole Ring: This step involves the cyclization of a thioamide with a haloketone under acidic conditions.

    Coupling of the Rings: The tetrazole and thiazole rings are then coupled to a benzenesulfonamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.

Scientific Research Applications

4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-tetrazol-1-yl)benzenesulfonamide: Lacks the thiazole ring.

    N-(1,3-thiazol-2-yl)benzenesulfonamide: Lacks the tetrazole ring.

    4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with an amide group instead of a sulfonamide group.

Uniqueness

4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of both the tetrazole and thiazole rings, which can confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C10H8N6O2S2

Molecular Weight

308.3 g/mol

IUPAC Name

4-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H8N6O2S2/c17-20(18,13-10-11-5-6-19-10)9-3-1-8(2-4-9)16-7-12-14-15-16/h1-7H,(H,11,13)

InChI Key

WJFMBGMKGIRMGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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